molecular formula C8H8O4S B14021774 4-(Ethoxycarbonyl)thiophene-3-carboxylic acid

4-(Ethoxycarbonyl)thiophene-3-carboxylic acid

Cat. No.: B14021774
M. Wt: 200.21 g/mol
InChI Key: VSFYLSCVROHYIL-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)thiophene-3-carboxylic acid is an organic compound with the molecular formula C8H8O4S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)thiophene-3-carboxylic acid typically involves the esterification of thiophene-3-carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where thiophene-3-carboxylic acid is reacted with ethanol and a strong acid catalyst such as sulfuric acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-(Ethoxycarbonyl)thiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)thiophene-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the target molecule it interacts with, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its ethoxycarbonyl group provides additional reactivity compared to simpler thiophene derivatives, making it a valuable compound in synthetic chemistry and materials science.

Properties

Molecular Formula

C8H8O4S

Molecular Weight

200.21 g/mol

IUPAC Name

4-ethoxycarbonylthiophene-3-carboxylic acid

InChI

InChI=1S/C8H8O4S/c1-2-12-8(11)6-4-13-3-5(6)7(9)10/h3-4H,2H2,1H3,(H,9,10)

InChI Key

VSFYLSCVROHYIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC=C1C(=O)O

Origin of Product

United States

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